molecular formula C16H15N3O2S B4621362 3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4621362
M. Wt: 313.4 g/mol
InChI Key: AHGOMIVPWPRDAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-thieno[2,3-b]pyridine derivatives involves several methods, including reactions of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or reactions with amines. These methods have been employed to produce various derivatives with potential antianaphylactic activity, illustrating the versatility of synthetic approaches for these compounds (Wagner et al., 1993).

Molecular Structure Analysis

Molecular structure analyses of 3-amino-thieno[2,3-b]pyridine derivatives, including X-ray structural analysis, have provided insight into the arrangement of atoms within these compounds. This understanding is crucial for the development of functionalized thieno[2,3-b]pyridines with enhanced biological activities (Dyachenko et al., 2019).

Chemical Reactions and Properties

3-Amino-thieno[2,3-b]pyridine derivatives undergo various chemical reactions, including with hydrazine hydrate, to yield tricyclic compounds. These reactions are significant for the synthesis of novel compounds with potential pharmaceutical applications (Kostenko et al., 2008).

Physical Properties Analysis

The physical properties of 3-amino-thieno[2,3-b]pyridine derivatives, such as solubility and crystalline structure, are essential for their application in drug development. These properties influence the bioavailability and stability of the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and the ability to form diverse chemical bonds, highlight the potential of 3-amino-thieno[2,3-b]pyridine derivatives in synthesizing new pharmacologically active compounds. For instance, their reaction with electrophilic and nucleophilic reagents allows for the creation of functionalized derivatives, expanding their application in medicinal chemistry (Bakavolia et al., 2007).

Scientific Research Applications

Antiproliferative Activity and Enzyme Inhibition

A study focused on the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, highlighting that 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines exhibit activity against the phospholipase C enzyme. Modifying the 3-amino and 2-aryl carboxamide functionalities led to a complete loss of activity, indicating the critical role of these groups in the compound's antiproliferative effects. However, modifications at C-5 resulted in compounds with greater activity, demonstrating the importance of structural optimization in enhancing antiproliferative properties (van Rensburg et al., 2017).

Synthetic Pathways and Derivatives

Another area of research involves the synthesis of novel derivatives and their potential applications. One study describes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds were used as synthons for further chemical transformations, leading to a variety of pyridothienopyrimidine derivatives with potential biological activities (Bakhite et al., 2005).

Fluorescence and Molecular Modelling

Research into the physical properties of these compounds has also been conducted. For instance, derivatives containing the thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment, synthesized from partially saturated derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide, exhibited pronounced UV fluorescence. This property could have potential applications in biological imaging or as molecular probes (Dotsenko et al., 2021).

properties

IUPAC Name

3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-21-11-7-5-10(6-8-11)19-15(20)14-13(17)12-4-3-9-18-16(12)22-14/h3-9H,2,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGOMIVPWPRDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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